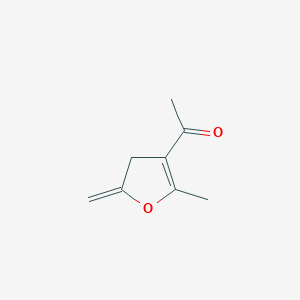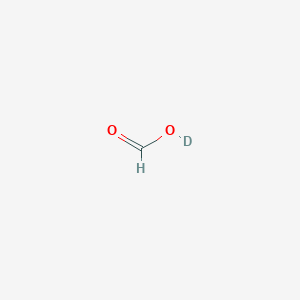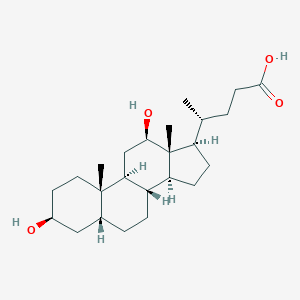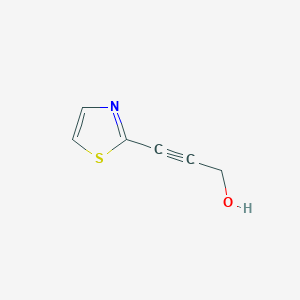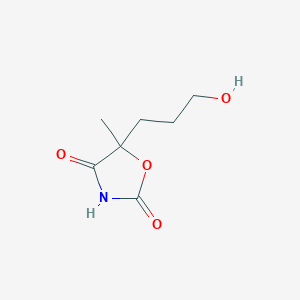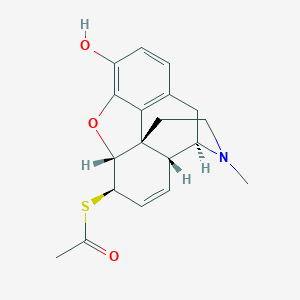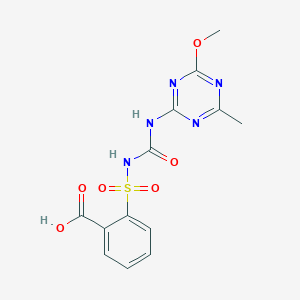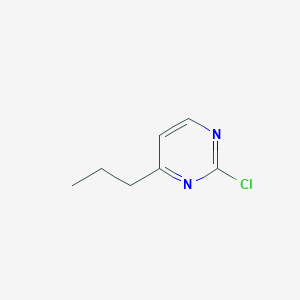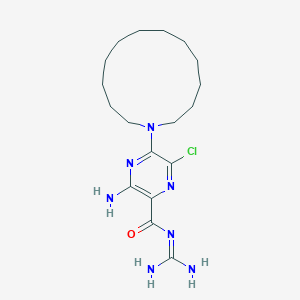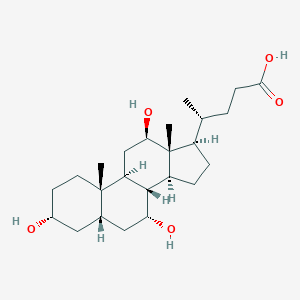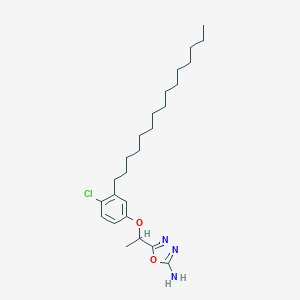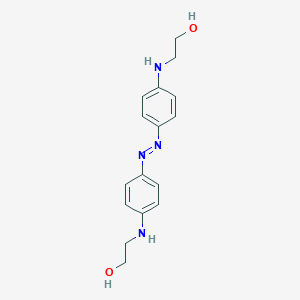
4,4'-N-(beta-Hydroxyethylamino)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-N-(beta-Hydroxyethylamino)azobenzene, commonly known as HEAB, is a chemical compound that belongs to the azobenzene family. It is a synthetic molecule that contains an azo group (-N=N-) and a hydroxyethylamino group (-NH-CH2-CH2-OH) attached to the benzene ring. HEAB has been extensively studied for its potential applications in scientific research, particularly in the field of photochemistry and photobiology.
Mecanismo De Acción
The mechanism of action of HEAB involves the reversible photoisomerization between the trans and cis isomers. Upon exposure to light of a specific wavelength, the trans isomer of HEAB undergoes a cis-trans isomerization, resulting in the formation of the cis isomer. This process is reversible, and the cis isomer can be converted back to the trans isomer upon exposure to light of another wavelength. The photoisomerization of HEAB can induce various biological effects, such as protein conformational changes, ion channel gating, and enzyme activation or inhibition.
Efectos Bioquímicos Y Fisiológicos
HEAB has been shown to induce various biochemical and physiological effects in vitro and in vivo. For example, HEAB can induce reversible conformational changes in proteins, such as rhodopsin and bacteriorhodopsin, which are involved in vision and phototransduction. HEAB can also modulate ion channel gating, such as the light-gated ion channel channelrhodopsin-2, which is widely used in optogenetics. In addition, HEAB has been shown to induce photodynamic effects, such as the generation of reactive oxygen species, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEAB has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized with high purity and yield. It is also a photochromic molecule that can be controlled by light, which makes it an ideal tool for studying light-sensitive biological processes. However, HEAB also has some limitations. Its photoisomerization is reversible, which can make it difficult to control the duration and intensity of its effects. In addition, HEAB can undergo photobleaching, which can reduce its effectiveness over time.
Direcciones Futuras
HEAB has many potential future directions for scientific research. One possible direction is the development of new photoswitchable ligands for studying protein-ligand interactions. Another direction is the use of HEAB as a photosensitizer for photodynamic therapy, which can be used to treat cancer and other diseases. Additionally, HEAB can be used in the development of new optogenetic tools for controlling cellular processes with light. Finally, the synthesis of new HEAB derivatives with improved properties, such as increased stability and efficiency, can also be a future direction for scientific research.
Conclusion:
4,4'-N-(beta-Hydroxyethylamino)azobenzene is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It is a photochromic molecule that can undergo reversible photoisomerization upon exposure to light, making it an ideal tool for studying light-sensitive biological processes. HEAB has many potential future directions for scientific research, including the development of new photoswitchable ligands, the use of HEAB as a photosensitizer for photodynamic therapy, and the development of new optogenetic tools.
Métodos De Síntesis
HEAB can be synthesized using various methods, including the reduction of 4,4'-dinitroazobenzene using sodium borohydride, the reaction of 4,4'-dichloroazobenzene with hydroxyethylamine, and the condensation of 4,4'-diaminoazobenzene with ethylene oxide. The most commonly used method is the reduction of 4,4'-dinitroazobenzene, which involves the reaction of 4,4'-dinitroazobenzene with sodium borohydride in the presence of a catalyst such as nickel or palladium. This method yields HEAB with high purity and yield.
Aplicaciones Científicas De Investigación
HEAB has been widely used in scientific research due to its unique properties. It is a photochromic molecule, which means that it can undergo reversible photoisomerization upon exposure to light of a specific wavelength. This property makes HEAB an ideal tool for studying various biological processes that are light-sensitive, such as vision, circadian rhythms, and phototransduction. HEAB has also been used as a photoswitchable ligand for studying protein-ligand interactions, as well as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
120404-26-4 |
|---|---|
Nombre del producto |
4,4'-N-(beta-Hydroxyethylamino)azobenzene |
Fórmula molecular |
C16H20N4O2 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
2-[4-[[4-(2-hydroxyethylamino)phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C16H20N4O2/c21-11-9-17-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)18-10-12-22/h1-8,17-18,21-22H,9-12H2 |
Clave InChI |
ILDXQYVFZBZVQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
SMILES canónico |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




